molecular formula C18H25NO3Si B1192998 9-[Tert-butyl(dimethyl)silyl]oxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one CAS No. 1350622-33-1

9-[Tert-butyl(dimethyl)silyl]oxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one

Cat. No. B1192998
M. Wt: 331.48
InChI Key: UNMWMPXUIXEQJZ-UHFFFAOYSA-N
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Description

9-[Tert-butyl(dimethyl)silyl]oxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one is a chemical compound with the molecular formula C18H25NO3Si . It falls within the class of spirocyclic compounds and contains a tetrahydrochromeno[3,4-b]pyridinone core. The compound features a tert-butyl(dimethyl)silyl group attached to the oxygen atom .


Molecular Structure Analysis

The molecular structure of 9-[Tert-butyl(dimethyl)silyl]oxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one consists of a spirocyclic ring system. The TBS group is attached to the oxygen atom, providing stability and influencing its reactivity . You can visualize the 2D structure here.

Scientific Research Applications

Protective Group Utilization

  • The tert-butyl(dimethyl)silyl group is commonly used as a protective group in organic synthesis. It has been shown to enhance the reactivity and selectivity of various compounds, as demonstrated in the synthesis of ortho-methylated hydroxy-pyridines which are then used in group-transfer polymerization of Michael-type monomers. This methodology allows for the creation of polymers with specific end-groups, useful in various applications including material science and biochemistry (Pehl et al., 2020).

Chemical Synthesis and Modification

  • The tert-butyl(dimethyl)silyl group plays a significant role in the modification of compounds, such as in the synthesis of complex molecules like piperidine derivatives fused to a tetrahydrofuran ring. This process involves intricate chemical reactions where the silyl group aids in the transformation of simple molecules into more complex structures with potential applications in pharmaceuticals and organic materials (Moskalenko & Boev, 2014).

Enhancing Drug Cytotoxicity

  • In medicinal chemistry, the tert-butyl dimethyl silyl group has been found to modulate the cytotoxic activity of certain compounds. This is particularly important in cancer research where the modification of drug molecules to enhance their efficacy against cancer cells is a key area of study (Donadel et al., 2005).

Applications in Fluorescence and Electronics

  • Some tert-butyl(dimethyl)silyl derivatives display fluorescent properties, which are useful in the field of optoelectronics. For instance, spiro-9-silabifluorene derivatives exhibit strong violet-blue emission in their solid-state form, making them candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices (Lee et al., 2005).

properties

IUPAC Name

9-[tert-butyl(dimethyl)silyl]oxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3Si/c1-18(2,3)23(4,5)22-12-8-9-15-14(11-12)13-7-6-10-19-16(13)17(20)21-15/h8-9,11,19H,6-7,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMWMPXUIXEQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)OC(=O)C3=C2CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[Tert-butyl(dimethyl)silyl]oxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-[Tert-butyl(dimethyl)silyl]oxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one
Reactant of Route 2
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9-[Tert-butyl(dimethyl)silyl]oxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one
Reactant of Route 3
9-[Tert-butyl(dimethyl)silyl]oxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one
Reactant of Route 4
9-[Tert-butyl(dimethyl)silyl]oxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one
Reactant of Route 5
9-[Tert-butyl(dimethyl)silyl]oxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one
Reactant of Route 6
9-[Tert-butyl(dimethyl)silyl]oxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one

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